3-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide
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Overview
Description
3-Chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a heterocyclic aromatic structure, and a chlorobenzamide moiety, making it a subject of interest for its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. One common approach is to start with a suitable pyrazole derivative and perform a series of reactions including halogenation, alkylation, and amide formation[_{{{CITATION{{{_1{An efficient synthesis of pyrazolo 1,5- - Springer.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chlorobenzamide moiety can be oxidized to produce corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrazolo[1,5-a]pyrimidine core to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the chloro or amide positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-chlorobenzoic acid derivatives.
Reduction: Reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Amine or alcohol derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide exerts its effects involves interactions with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core can bind to enzymes or receptors, modulating their activity. The exact molecular pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents and functional groups.
Chlorobenzamide derivatives: These compounds have similar amide functionalities but differ in their aromatic rings and substituents.
Uniqueness: 3-Chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide is unique due to its specific combination of the pyrazolo[1,5-a]pyrimidine core and the chlorobenzamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-chloro-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c1-12-8-16-20-10-13(11-22(16)21-12)4-3-7-19-17(23)14-5-2-6-15(18)9-14/h2,5-6,8-11H,3-4,7H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGYQIKXSGZDCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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